[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride
CAS No.:
Cat. No.: VC18250762
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2 |
|---|---|
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | 1-naphthalen-2-ylethylhydrazine;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2.ClH/c1-9(14-13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9,14H,13H2,1H3;1H |
| Standard InChI Key | XCWQPXVFAKTMCU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC2=CC=CC=C2C=C1)NN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride is a hydrochlorinated derivative of the parent hydrazine compound. The IUPAC name reflects its naphthalen-2-yl substituent attached to an ethylhydrazine backbone, protonated with hydrochloric acid . Its molecular formula corresponds to a molar mass of 230.71 g/mol. The compound’s European Community (EC) number, 955-061-4, facilitates regulatory tracking and commercial identification .
Structural Elucidation
While direct crystallographic data for this compound is limited, analogous naphthalene derivatives, such as 2-[(R)-1-(naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one, provide insights into structural trends. X-ray diffraction studies of related compounds reveal bond lengths and angles consistent with aromatic naphthalene systems (C–C: 1.38–1.42 Å) and tetrahedral geometries around nitrogen atoms in hydrazine moieties . The hydrochloride group likely forms ionic interactions with the hydrazine’s protonated nitrogen, stabilizing the crystalline lattice .
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS Number | 2731009-34-8 |
| EC Number | 955-061-4 |
| Molecular Formula | |
| Molar Mass | 230.71 g/mol |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 |
Synthesis and Optimization
Alkylation and Catalytic Strategies
The preparation of [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride shares methodological parallels with naphthyl ethylene diamine hydrochloride synthesis. A patented approach involves alkylation of bromonaphthalene with ethylene diamine using basic cupric carbonate () as a catalyst . This method replaces traditional copper powder or oxide catalysts, reducing costs by 33% and enhancing solubility in acidic media, which shortens reaction times by approximately 50% .
Reaction conditions typically involve refluxing bromonaphthalene and ethylene diamine in a 1:1–2 molar ratio at 100–115°C for 5–8 hours, followed by cooling to 70–80°C . Post-reaction purification employs organic solvents like benzene or ethanol, with final hydrochloride formation achieved via crystallization in hydrochloric acid (4–8 M) .
Yield and Efficiency
Optimized protocols report yields exceeding 75%, with excess ethylene diamine recovery through underpressure distillation . The use of basic cupric carbonate improves catalytic efficiency, reducing raw material consumption by 25% compared to conventional methods .
Physicochemical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy of related naphthalene-hydrazine derivatives reveals distinct aromatic proton signals in the 7.2–8.1 ppm range and hydrazine N–H protons near 2.5–3.5 ppm . Infrared (IR) spectra typically show N–H stretches at 3300–3400 cm and C–Cl vibrations at 600–800 cm .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Though direct pharmacological data for [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride is sparse, structurally related isoindolinone derivatives are pivotal in synthesizing antidiabetic agents (e.g., Aspernidine A/B) and histone deacetylase inhibitors . The compound’s hydrazine group may facilitate Schiff base formation, enabling conjugation with carbonyl-containing bioactive molecules .
Materials Science
Naphthalene-based hydrazines are explored as ligands in transition metal complexes for catalytic applications. Their aromatic systems and lone electron pairs on nitrogen atoms enable coordination with metals like copper and palladium, relevant in cross-coupling reactions .
| Hazard Code | Description | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid eating/drinking in lab |
| H312 | Harmful in contact with skin | Wear protective gloves/clothing |
| H315 | Causes skin irritation | Wash skin thoroughly after handling |
| H319 | Causes serious eye irritation | Use face shield or goggles |
| H332 | Harmful if inhaled | Use local exhaust ventilation |
| H335 | May cause respiratory irritation | Monitor air quality |
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